1-Aziridineethanamine

Catalog No.
S794425
CAS No.
4025-37-0
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aziridineethanamine

CAS Number

4025-37-0

Product Name

1-Aziridineethanamine

IUPAC Name

2-(aziridin-1-yl)ethanamine

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2

InChI Key

LSDGFGPIFBOTJI-UHFFFAOYSA-N

SMILES

C1CN1CCN

Canonical SMILES

C1CN1CCN

1-Aziridineethanamine, also known as N-(2-aminoethyl)-1-aziridineethanamine, is a three-membered cyclic amine featuring a nitrogen atom in the ring structure. This compound is characterized by its unique aziridine framework, which imparts significant ring strain and reactivity. The molecular formula of 1-aziridineethanamine is C4H10N2C_4H_{10}N_2, and it has a molecular weight of approximately 86.14 g/mol. This compound exists as a colorless to yellow liquid and is soluble in water, indicating its potential for various biological interactions and applications.

  • Research suggests 1-Aziridineethanamine may act as an inhibitor of angiotensin-converting enzyme 2 (ACE2) [, ]. ACE2 plays a role in regulating blood pressure and the entry of certain viruses into cells [].
  • The exact mechanism of ACE2 inhibition by 1-Aziridineethanamine is under investigation and details are not available in publicly accessible scientific publications.
  • As a new research compound, information on safety and hazards associated with 1-Aziridineethanamine is limited.
  • The presence of the aziridine ring suggests potential for reactivity and toxicity, but specific data is not available in public scientific databases.

The aziridine ring in 1-aziridineethanamine contributes to its high reactivity, particularly in nucleophilic substitution reactions. The strain in the three-membered ring makes it susceptible to various chemical transformations, including:

  • Ring-opening reactions: These can occur with nucleophiles such as alcohols or thiols, resulting in the formation of larger amines or thioethers.
  • Reactions with electrophiles: The nitrogen atom can participate in electrophilic substitutions, facilitating the synthesis of more complex molecules.
  • Bioconjugation: The compound can react with sulfhydryl groups to form stable thioether bonds through a ring-opening mechanism, which is significant for drug development and bioconjugation strategies .

1-Aziridineethanamine exhibits notable biological activities, particularly as an experimental inhibitor of angiotensin-converting enzyme 2 (ACE2). This inhibition has implications for treating cardiovascular diseases and respiratory conditions such as Severe Acute Respiratory Syndrome (SARS). By binding to ACE2, 1-aziridineethanamine may induce conformational changes that prevent the binding of viral proteins, thereby inhibiting viral entry into host cells .

Additionally, chronic exposure to this compound has been associated with liver damage and irritation to mucous membranes and skin .

Several synthetic pathways exist for producing 1-aziridineethanamine:

  • Cyclization of haloamines: An amine can displace a halide in an intramolecular nucleophilic substitution reaction to form the aziridine ring.
  • De Kimpe aziridine synthesis: This method involves reacting an α-chloroimine with a nucleophile such as hydride or cyanide to generate aziridines .
  • From amino alcohols: The compound can be synthesized from aminoethanol through dehydration processes involving oxide catalysts or sulfate esters .

These methods highlight the versatility of aziridine synthesis, allowing for variations based on available starting materials and desired functional groups.

1-Aziridineethanamine finds applications primarily in medicinal chemistry due to its biological activity. Its role as an ACE2 inhibitor positions it as a potential therapeutic agent for:

  • Cardiovascular diseases: By modulating the renin-angiotensin system through ACE2 inhibition.
  • Viral infections: Particularly those caused by coronaviruses like SARS-CoV, by preventing viral entry into cells .

Moreover, the compound's reactivity allows it to be used in synthesizing other biologically active molecules through various organic reactions.

Studies have shown that 1-aziridineethanamine interacts specifically with ACE2, leading to conformational changes that hinder the binding of SARS-CoV spike proteins. This interaction is critical in exploring therapeutic avenues for managing COVID-19 and other similar viral infections . Additionally, its ability to form thioether bonds through bioconjugation expands its potential applications in drug delivery systems.

Several compounds share structural similarities with 1-aziridineethanamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-AziridinoethanolC4H11N3C_4H_{11}N_3Amino alcohol derivative; used in similar reactions
N-(2-hydroxyethyl)aziridineC4H9N3OC_4H_{9}N_3OHydroxyl group enhances solubility and reactivity
N-(beta-hydroxyethyl)aziridineC4H9N3OC_4H_{9}N_3OSimilar reactivity; potential for bioconjugation
1-(2-hydroxyethyl)ethyleneimineC4H11NC_4H_{11}NContains an ethyleneimine structure; reactive amine

Uniqueness

1-Aziridineethanamine stands out due to its specific biological activity against ACE2, making it a target for therapeutic development against viral infections. Its unique aziridine structure allows for diverse chemical transformations that are not as readily available in other similar compounds.

XLogP3

-0.9

Other CAS

4025-37-0

Wikipedia

Aziridine, 1-(2-aminoethyl)- (8CI)

Dates

Modify: 2023-08-15

Explore Compound Types